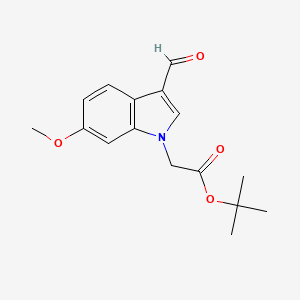![molecular formula C12H30Cl2N2O B13457288 2-({2-[Hexyl(methyl)amino]ethyl}(methyl)amino)ethan-1-oldihydrochloride](/img/structure/B13457288.png)
2-({2-[Hexyl(methyl)amino]ethyl}(methyl)amino)ethan-1-oldihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[hexyl(methyl)amino]ethyl}(methyl)amino)ethan-1-ol dihydrochloride is a complex organic compound that belongs to the class of amines and alcohols. This compound is characterized by the presence of both amine and alcohol functional groups, making it a versatile molecule in various chemical reactions and applications. It is commonly used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[hexyl(methyl)amino]ethyl}(methyl)amino)ethan-1-ol dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of hexylamine with methylamine to form the intermediate hexyl(methyl)amine. This intermediate is then reacted with ethylene oxide to produce 2-({2-[hexyl(methyl)amino]ethyl}(methyl)amino)ethan-1-ol. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product. The use of catalysts and solvents may also be employed to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({2-[hexyl(methyl)amino]ethyl}(methyl)amino)ethan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The amine and alcohol groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce simpler amines and alcohols.
Scientific Research Applications
2-({2-[hexyl(methyl)amino]ethyl}(methyl)amino)ethan-1-ol dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of 2-({2-[hexyl(methyl)amino]ethyl}(methyl)amino)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)ethanol: A simpler analog with similar functional groups but lacking the hexyl chain.
2-(Ethylamino)ethanol: Another analog with an ethyl group instead of a hexyl group.
N-Methylethanolamine: A related compound with a similar structure but different substituents.
Uniqueness
2-({2-[hexyl(methyl)amino]ethyl}(methyl)amino)ethan-1-ol dihydrochloride is unique due to its specific combination of functional groups and the presence of a hexyl chain. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable in various applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H30Cl2N2O |
|---|---|
Molecular Weight |
289.28 g/mol |
IUPAC Name |
2-[2-[hexyl(methyl)amino]ethyl-methylamino]ethanol;dihydrochloride |
InChI |
InChI=1S/C12H28N2O.2ClH/c1-4-5-6-7-8-13(2)9-10-14(3)11-12-15;;/h15H,4-12H2,1-3H3;2*1H |
InChI Key |
KOBUJVJVKXZGRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C)CCN(C)CCO.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.1.1]hexane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13457206.png)
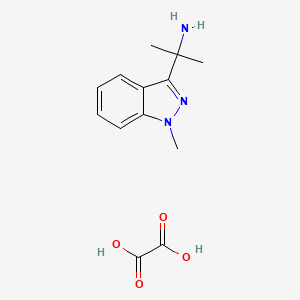
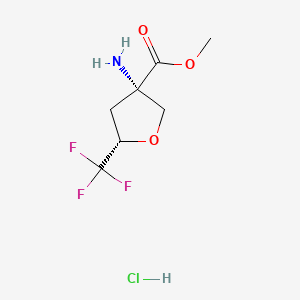
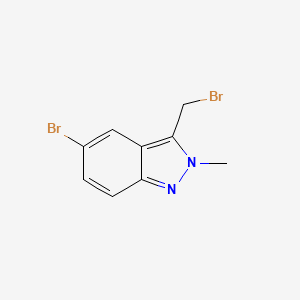
![6,13-Bis[(pyridin-2-yl)methyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13457229.png)
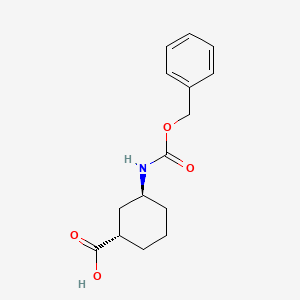
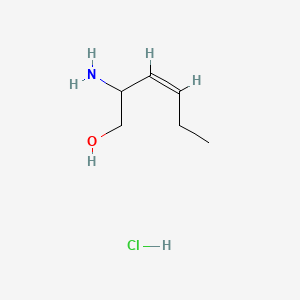
![4-(2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethoxy)benzonitrile](/img/structure/B13457246.png)
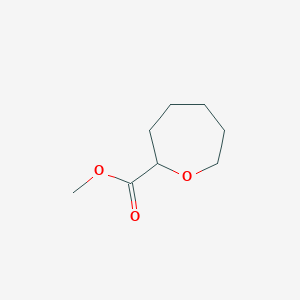
![[(1S)-1-aminoethyl]boronic acid](/img/structure/B13457249.png)
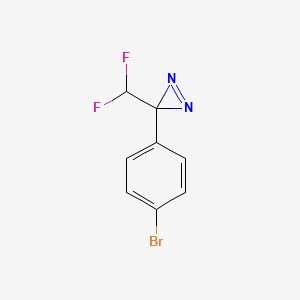
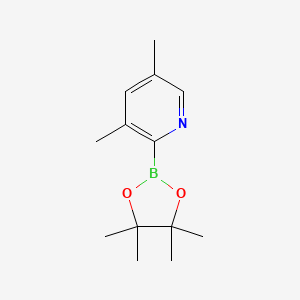
![1-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B13457257.png)
